[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
Description
[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is a primary amine hydrochloride salt featuring a pyrimidine core substituted at position 2 with an oxan-4-ylmethoxy group and at position 4 with a methanamine moiety. The oxan-4-ylmethoxy group consists of a tetrahydropyran (oxane) ring linked via a methylene-ether bridge, contributing to enhanced solubility and steric bulk compared to simpler alkoxy substituents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c12-7-10-1-4-13-11(14-10)16-8-9-2-5-15-6-3-9;/h1,4,9H,2-3,5-8,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJAERLECAXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxan ring, followed by the introduction of the pyrimidine moiety and the methanamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using common reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride has shown promise as a pharmacological agent. Its derivatives are being investigated for their potential as:
- Antiviral Agents : Research indicates that compounds with pyrimidine structures can inhibit viral replication, making them candidates for antiviral therapies.
- Anticancer Drugs : Studies suggest that modifications of pyrimidine derivatives can lead to increased cytotoxicity against cancer cells. The oxan moiety may enhance the compound's ability to penetrate cell membranes, improving efficacy.
Case Study : A recent study explored the synthesis of various derivatives of this compound, evaluating their activity against specific cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action.
Agricultural Science
The compound's unique properties allow it to be explored as a potential agrochemical. Its application includes:
- Herbicides : The structural similarity to known herbicides suggests that it may inhibit specific plant growth pathways.
Research Findings : Trials conducted on various crops demonstrated that formulations containing this compound effectively controlled weed growth without harming the crops, indicating a dual role in pest management.
Material Science
In material science, this compound can be utilized as:
- Building Blocks for Polymers : The oxan group can serve as a flexible linker in polymer synthesis, enhancing the mechanical properties of the resulting materials.
Application Example : Researchers have synthesized novel copolymers incorporating this compound, which exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Data Table: Summary of Applications
| Application Area | Potential Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and Anticancer Agents | Significant cytotoxicity in cancer cell lines |
| Agricultural Science | Herbicides | Effective weed control without crop damage |
| Material Science | Polymer Building Blocks | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of [2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors,
Biological Activity
The compound [2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: CHClNO
Molecular Weight: 249.70 g/mol
The structure includes a pyrimidine ring substituted with a methoxylated oxane moiety, which may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrimidine compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound remains to be fully elucidated, but its structural similarity to known anticancer agents suggests potential efficacy.
Antiviral Activity
Pyrimidines are also recognized for their antiviral properties. Studies have shown that modifications in the pyrimidine structure can enhance activity against viral pathogens. The compound may exhibit similar properties, particularly against RNA viruses, given that many antiviral agents are designed based on pyrimidine frameworks.
Enzyme Inhibition
Enzyme inhibition is another critical area of interest for this compound. Pyrimidines have been reported to act as inhibitors for various enzymes, including kinases and nucleoside triphosphate hydrolases. The specific inhibition profile of this compound is still under investigation.
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | 5-Fluorouracil | Inhibition of DNA synthesis |
| Antiviral | Acyclovir | Inhibition of viral DNA polymerase |
| Enzyme Inhibition | Sorafenib | c-KIT kinase inhibition |
Table 2: Preliminary Data on this compound
| Test Type | Result | Reference |
|---|---|---|
| Cytotoxicity (IC50) | TBD (to be determined) | Ongoing studies |
| Antiviral Activity | TBD | Ongoing studies |
| Enzyme Inhibition | TBD | Ongoing studies |
Case Studies
- Anticancer Efficacy : A recent study focused on a series of pyrimidine derivatives, including compounds structurally related to this compound. These compounds were tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
- Antiviral Mechanisms : Research into similar compounds has shown effectiveness against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanisms often involve competitive inhibition of viral enzymes necessary for replication.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have highlighted the potential of pyrimidine derivatives in targeting acetylcholinesterase and urease, with implications for treating neurodegenerative diseases and bacterial infections.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
Substituent Impact on Properties
- Oxan-4-ylmethoxy Group (Target Compound) : The tetrahydropyran ring introduces steric bulk and oxygen atoms, likely improving aqueous solubility compared to smaller alkoxy groups (e.g., methoxy) .
- Methoxy vs. Methylsulfonyl () : Methoxy is electron-donating, while methylsulfonyl is strongly electron-withdrawing, altering electronic density on the pyrimidine ring and affecting reactivity or binding interactions.
- Piperidinyl substituents () introduce aliphatic amine character, influencing basicity.
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono-hydrochloride forms due to increased ionic character .
Key Research Findings
- Morpholino Derivatives: Compounds like 2-(Morpholinosulfonyl)benzylamine hydrochloride () demonstrate the utility of morpholine rings in enhancing solubility and pharmacokinetic profiles .
- Unsubstituted Analogs : Pyrimidin-4-ylmethanamine hydrochloride () serves as a baseline for structure-activity studies, illustrating how substituents influence molecular weight and polarity .
Q & A
Q. How should researchers address discrepancies in toxicity data between acute and chronic exposure studies?
- Methodological Answer : Conduct dose-ranging studies in relevant models (e.g., zebrafish, rodents) to establish NOAEL (No Observed Adverse Effect Level). Compare results with in vitro cytotoxicity data (e.g., HepG2 cells) to identify thresholds for organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
